An In-depth Technical Guide to 4-(Methylthio)phenyl isocyanate (CAS: 1632-84-4)
An In-depth Technical Guide to 4-(Methylthio)phenyl isocyanate (CAS: 1632-84-4)
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of a Senior Application Scientist
This document provides a comprehensive technical overview of 4-(Methylthio)phenyl isocyanate, a versatile reagent in modern organic synthesis. Moving beyond a simple data sheet, this guide delves into the core principles of its synthesis, reactivity, and practical application, grounding theoretical concepts in established laboratory protocols. The narrative is structured to provide not just the "what" but the "why," reflecting an experienced, field-proven perspective on its use in research and development.
Core Molecular Profile and Physicochemical Properties
4-(Methylthio)phenyl isocyanate is an aromatic isocyanate distinguished by a methylthio (-SCH₃) group at the para-position of the phenyl ring. This substitution pattern is critical, as it modulates the electronic properties and, consequently, the reactivity of the highly electrophilic isocyanate (-N=C=O) functional group. Its primary role in synthesis is as an efficient electrophile for introducing the 4-(methylthio)phenylcarbamoyl moiety into a target molecule.
Physicochemical Data Summary
For ease of reference, the key physical and chemical properties of 4-(Methylthio)phenyl isocyanate are summarized below. These values are critical for experimental design, including solvent selection, reaction temperature, and purification methods.
| Property | Value | Reference(s) |
| CAS Number | 1632-84-4 | [1][2] |
| Molecular Formula | C₈H₇NOS | [1][3] |
| Molecular Weight | 165.21 g/mol | [1][3] |
| Appearance | Colorless to pale yellow or orange liquid | [4] |
| Boiling Point | 117-118 °C at 8 mmHg | [1] |
| Density | 1.176 g/mL at 25 °C | [1] |
| Refractive Index (n²⁰/D) | 1.606 | [1] |
| Moisture Sensitivity | High; reacts with water | [4] |
Synthesis Methodologies: A Strategic Overview
The synthesis of aryl isocyanates is a well-established field of organic chemistry. For 4-(Methylthio)phenyl isocyanate, two primary, reliable synthetic strategies can be employed: the phosgenation of the corresponding aniline and the Curtius rearrangement of a carboxylic acid derivative. The choice between these routes often depends on the available starting materials, scale, and safety infrastructure.
Method A: Phosgenation of 4-(Methylthio)aniline
This is the most direct and industrially common route. It involves the reaction of 4-(methylthio)aniline with phosgene (COCl₂) or a safer phosgene equivalent like triphosgene (bis(trichloromethyl) carbonate).
Causality Behind the Method: The lone pair on the aniline nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of phosgene (or its in-situ generated equivalent from triphosgene). A subsequent elimination of two molecules of HCl, often facilitated by a non-nucleophilic base or thermal conditions, yields the isocyanate. Using a phosgene equivalent like triphosgene is highly recommended in a laboratory setting to mitigate the extreme toxicity of phosgene gas.[5]
Exemplary Laboratory Protocol (Adapted from General Procedures):
-
Setup: In a fume hood, equip a three-necked, oven-dried flask with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel.
-
Charge Reactor: Charge the flask with 4-(methylthio)aniline (1.0 eq) and a dry, inert solvent such as toluene (approx. 5 mL per gram of aniline).
-
Add Phosgene Source: Dissolve triphosgene (0.35-0.40 eq) in the same solvent and add it dropwise to the stirred aniline solution at room temperature.[6]
-
Reaction: The reaction is typically exothermic. After the initial reaction subsides, gently heat the mixture to reflux until the reaction is complete (monitor by TLC or IR spectroscopy for the disappearance of the amine and appearance of the -NCO peak).
-
Work-up: Cool the reaction mixture. If a hydrochloride salt precipitates, it can be filtered. Carefully concentrate the filtrate under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation to yield the final, pure isocyanate.[1]
Method B: The Curtius Rearrangement
This powerful transformation converts a carboxylic acid into a primary amine with the loss of one carbon, proceeding through an isocyanate intermediate.[7] This method is invaluable when the corresponding aniline is unavailable or difficult to prepare, but the carboxylic acid (i.e., 4-(methylthio)benzoic acid) is accessible.
Causality Behind the Method: The process begins by converting the carboxylic acid to an acyl azide. Upon heating, the acyl azide undergoes a concerted rearrangement: the R-group migrates from the carbonyl carbon to the adjacent nitrogen atom as dinitrogen (N₂) is extruded.[7] This concerted mechanism ensures retention of configuration at the migrating group. The resulting isocyanate can be isolated or trapped in situ with a nucleophile.
Core Applications & Experimental Protocols
The primary application of this reagent is in the synthesis of urea and carbamate linkages, which are fundamental in drug discovery, agrochemicals, and polymer science.
Application 1: Synthesis of N,N'-Disubstituted Ureas
The reaction with a primary or secondary amine is rapid and typically quantitative, forming a stable urea bond. This reaction is a cornerstone of many synthetic campaigns, including the development of kinase inhibitors like Sorafenib. [8][9] Mechanism: The reaction proceeds via a nucleophilic addition of the amine's nitrogen atom to the isocyanate's electrophilic carbon. This forms a zwitterionic intermediate that rapidly undergoes proton transfer to yield the final, stable urea product.
Protocol: Synthesis of a 1-Aryl-3-(4-(methylthio)phenyl)urea Derivative This protocol is adapted from established procedures for the synthesis of bioactive urea compounds. [8][9][10][11]
-
Reactant Preparation: In a round-bottom flask, dissolve the desired primary or secondary amine (1.0 eq) in a dry, aprotic solvent (e.g., dichloromethane (DCM), THF, or acetone) under a nitrogen atmosphere.
-
Isocyanate Addition: Dissolve 4-(methylthio)phenyl isocyanate (1.0-1.1 eq) in the same solvent and add it dropwise to the stirred amine solution at room temperature.
-
Reaction Monitoring: The reaction is often complete within 2-4 hours at room temperature. Progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting amine.
-
Product Isolation:
-
If the urea product is insoluble in the reaction solvent, it will precipitate upon formation. The pure product can be collected by simple filtration, washed with a small amount of cold solvent, and dried.
-
If the product is soluble, the solvent is removed under reduced pressure. The resulting crude solid can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexane) or by column chromatography on silica gel.
-
Application 2: Synthesis of Carbamates (Urethanes)
The reaction with alcohols or phenols yields carbamates. This reaction is fundamental to polyurethane chemistry but is also used to form protecting groups or introduce specific functionalities in drug development. The reaction with alcohols is generally slower than with amines and often requires a catalyst.
Mechanism: Similar to the urea formation, the alcohol's oxygen atom acts as a nucleophile. The reaction can be significantly accelerated by basic catalysts (e.g., tertiary amines like DABCO or triethylamine) or organometallic catalysts (e.g., dibutyltin dilaurate), which activate either the alcohol or the isocyanate. [12] Protocol: Synthesis of an O-Aryl/Alkyl N-(4-(methylthio)phenyl)carbamate
-
Reactant Preparation: In an oven-dried flask under nitrogen, dissolve the alcohol or phenol (1.0 eq) and 4-(methylthio)phenyl isocyanate (1.0 eq) in a dry, inert solvent like toluene or THF.
-
Catalyst Addition: Add a catalytic amount of a suitable catalyst. For simple carbamate formation, a tertiary amine like triethylamine (1-5 mol%) is often sufficient.
-
Reaction Conditions: Heat the mixture to 50-80 °C and stir. Monitor the reaction by FT-IR, following the disappearance of the strong -NCO peak around 2260 cm⁻¹.
-
Work-up and Purification: Once the isocyanate has been consumed, cool the reaction mixture and remove the solvent in vacuo. The crude product can then be purified by recrystallization or column chromatography.
Analytical Characterization and Quality Control
Ensuring the purity of 4-(Methylthio)phenyl isocyanate and monitoring its reactions requires robust analytical methods.
Spectroscopic Characterization
-
FT-IR Spectroscopy: This is the most direct method for identifying the isocyanate group. A strong, sharp absorption band will be present in the range of 2250-2270 cm⁻¹ , corresponding to the asymmetric stretching vibration of the -N=C=O group. The absence of broad N-H or O-H bands above 3000 cm⁻¹ is indicative of a pure, unhydrolyzed sample. [13]* ¹H NMR Spectroscopy: The spectrum will be characteristic of a 1,4-disubstituted benzene ring. Expected signals include:
-
A singlet for the methylthio (-SCH₃) protons, typically around δ 2.4-2.5 ppm .
-
Two doublets in the aromatic region (approx. δ 7.0-7.5 ppm ), corresponding to the two sets of chemically non-equivalent aromatic protons.
-
-
¹³C NMR Spectroscopy: Key signals to confirm the structure include:
Chromatographic Methods for Purity and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing purity and tracking reaction kinetics. Due to the high reactivity of isocyanates, direct analysis can be challenging. A common and reliable method involves pre-column derivatization.
Exemplary HPLC-UV Method Protocol:
-
Sample Preparation (Derivatization): Quench a small aliquot of the reaction mixture or the neat isocyanate in a solution of a derivatizing agent, such as dibutylamine or 1-(2-pyridyl)piperazine, in an aprotic solvent like acetonitrile. The agent rapidly and quantitatively reacts with the isocyanate to form a stable urea derivative. [9]2. Chromatographic Conditions (General Guidance):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid like formic or phosphoric acid).
-
Detection: UV detector set to a wavelength where the aromatic urea derivative strongly absorbs (e.g., 230-254 nm).
-
Analysis: The consumption of the isocyanate (as its derivative) and the formation of the product (or its derivative) can be quantified by integrating the respective peak areas.
-
Safety, Handling, and Storage
As with all isocyanates, 4-(Methylthio)phenyl isocyanate is a hazardous chemical that requires careful handling.
-
Hazards: It is harmful if inhaled, swallowed, or in contact with skin. It causes skin and serious eye irritation and may cause respiratory irritation and sensitization. [5]* Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. For operations with a higher risk of aerosol generation, respiratory protection may be required.
-
Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry, and well-ventilated area. It is highly sensitive to moisture, which leads to the formation of an insoluble and unreactive diarylurea and CO₂ gas, potentially causing pressure buildup in a sealed container.
-
Spills and Disposal: Absorb small spills with an inert material (e.g., vermiculite). Decontaminate the area with a solution of aqueous ammonia or sodium carbonate to react with any remaining isocyanate. Dispose of all waste in accordance with local, state, and federal regulations.
References
- Bacaloglu, R., Cotarca, L., et al. (1988). Kinetics and mechanism of isocyanate reactions. I. Reactions of Aryl Isocyanates with Alcohols. Journal für Praktische Chemie.
- Briggs, A. D. (2002). An In-depth Technical Guide to the Synthesis of Benzoyl Isocyanate via the Curtius Rearrangement. BenchChem.
- Cai, H., et al. (2018). Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids. RSC Advances.
- Clarke, H. T., & Kirner, W. R. (1941).
- Dai, H., et al. (2019). Design, Synthesis and Biological Evaluation of a New Series of 1-Aryl-3-{4-[(pyridin-2-ylmethyl)
- Dehel, F., et al. (2021). Kinetically Equivalent Functionality and Reactivity of Commonly Used Biocompatible Polyurethane Crosslinking Agents.
-
LookChem. (n.d.). 4-(Methylthio)phenyl isocyanate. Retrieved from [Link]
- Kumar, V., et al. (2018). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Current Organic Chemistry.
- Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society.
-
Organic Chemistry Portal. (n.d.). Curtius Rearrangement. Retrieved from [Link]
- Patel, M. H., et al. (2012). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates.
- Scialdone, M. A. (2009). An Improved Protocol for the Analysis of Alcohols by Direct Analysis in Real Time Mass Spectrometry.
- Singh, A. S., et al. (2019). An Improved Synthesis of Urea Derivatives from N-Acylbenzotriazole via Curtius Rearrangement. Synthesis.
- Su, W., et al. (2020). A decade review of triphosgene and its applications in organic reactions. Tetrahedron Letters.
- Tang, R., et al. (2017).
-
Georganics. (2011). SAFETY DATA SHEET: 4-(METHYLTHIO)PHENYL ISOCYANATE. Retrieved from [Link]
- Zare, A., et al. (2017). Design, Synthesis and Biological Activities of (Thio)
- Zlotorowicz, A., et al. (2011). An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skin.
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]
- Defence Research and Development Canada. (2002). 13C Solution NMR Spectra of Poly(ether)urethanes.
- Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.
-
U.S. Environmental Protection Agency. (n.d.). Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. Retrieved from [Link]
- Babić, Ž., et al. (2012).
- Zare, A., et al. (2018). Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. Research in Pharmaceutical Sciences.
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